6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about its appearance or state under standard conditions .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts or conditions required for these reactions .Physical and Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability. It could also include spectroscopic properties, such as UV/Vis, IR, or NMR spectra .Mechanism of Action
Target of Action
It is known that similar compounds, such as the pyridyl cyanoguanidines, interfere with cellular metabolism and nf-κb signaling .
Mode of Action
It is known to interact with its targets, leading to changes in cellular metabolism and NF-κB signaling . This interaction can lead to various downstream effects, including changes in cell growth and proliferation.
Biochemical Pathways
It is known that similar compounds can interfere with the nf-κb signaling pathway . This pathway plays a crucial role in regulating immune response, inflammation, and cell survival. Disruption of this pathway can lead to various downstream effects, including changes in cell growth and proliferation.
Pharmacokinetics
Similar compounds are known to have good oral bioavailability . These compounds are well absorbed from the oral route and remain stable at ambient temperature and physiological pH
Result of Action
It is known that similar compounds can interfere with cellular metabolism and nf-κb signaling . This can lead to various downstream effects, including changes in cell growth and proliferation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine. For example, pH can affect the compound’s stability and absorption Additionally, the presence of other substances in the environment can potentially interact with the compound, affecting its action and efficacy
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-Chlorophenoxy)-5-nitropyrimidin-4-amine are not well-documented in the literature. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s nitropyrimidin and chlorophenoxy groups .
Cellular Effects
It is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It would be interesting to investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It could potentially interact with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
6-(4-chlorophenoxy)-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O3/c11-6-1-3-7(4-2-6)18-10-8(15(16)17)9(12)13-5-14-10/h1-5H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFYOVCNZLFLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=NC(=C2[N+](=O)[O-])N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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